N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide
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Overview
Description
N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide involves multiple steps. The starting materials typically include 3-chloro-4-fluoroaniline and 2-methylbenzoic acid. The synthetic route may involve the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Substituents: The chloro, fluoro, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Amide Formation: The final step involves the formation of the amide bond between the indole core and 2-methylbenzoic acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents and has shown antibacterial activity.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine:
3-chloro-4-fluorophenylpiperazine: This psychoactive drug belongs to the phenylpiperazine class and has been identified as a designer drug.
Properties
Molecular Formula |
C25H21ClF4N2O3 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C25H21ClF4N2O3/c1-13-6-4-5-7-15(13)21(34)31-24(25(28,29)30)20-18(11-23(2,3)12-19(20)33)32(22(24)35)14-8-9-17(27)16(26)10-14/h4-10H,11-12H2,1-3H3,(H,31,34) |
InChI Key |
LXWZWLBMXGTRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC(=C(C=C4)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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